Tert-butyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate
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Overview
Description
Tert-butyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with tert-butyl esters. One common method includes the cyclization of thioamides with α-haloketones under basic conditions to form the thiazole ring, followed by acetylation and tert-butyl esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Tert-butyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-amino-1,3-thiazole-4-carboxylate: Lacks the tert-butyl group, which may affect its solubility and reactivity.
Tert-butyl 2-amino-1,3-thiazole-4-carboxylate: Lacks the acetyl group, which may influence its biological activity.
Uniqueness
Tert-butyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate is unique due to the presence of both the acetyl and tert-butyl groups, which can enhance its stability, solubility, and biological activity compared to similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-5(13)7-6(12-9(11)16-7)8(14)15-10(2,3)4/h1-4H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZXTSYBMKXTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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